3-Hydroxy-2-iodobenzoic acid
Description
Contextualization within Halogenated Benzoic Acid Derivatives
3-Hydroxy-2-iodobenzoic acid belongs to the broader class of halogenated benzoic acid derivatives. Benzoic acid itself is the simplest aromatic carboxylic acid, consisting of a benzene (B151609) ring attached to a carboxyl group (-COOH). wikipedia.org The introduction of halogen atoms and other functional groups onto the benzene ring significantly modifies the molecule's physical and chemical properties.
Halogenated benzoic acids are integral to various areas of chemical research and industry. nih.gov The nature and position of the halogen substituent influence the acidity of the carboxylic acid, the molecule's reactivity, and its potential biological activity. nih.gov For instance, the iodine atom in this compound is an excellent leaving group in nucleophilic substitution reactions and a key participant in metal-catalyzed cross-coupling reactions. wikipedia.org The presence of the hydroxyl group further enhances the compound's functionality, allowing for reactions like etherification and esterification, while also influencing the electronic environment of the aromatic ring.
Significance in Contemporary Organic Synthesis and Medicinal Chemistry Research
Aryl iodides are crucial building blocks in modern organic synthesis, primarily due to their utility in forming new carbon-carbon and carbon-heteroatom bonds. nih.gov this compound serves as a valuable intermediate in the synthesis of more complex molecules. pharmint.net The iodine atom facilitates participation in a variety of powerful palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Mizoroki-Heck, and Sonogashira reactions. nih.gov These methods are cornerstones of modern synthetic chemistry, enabling the construction of intricate molecular architectures from simpler precursors.
The trifunctional nature of this compound allows for sequential and regioselective modifications. The carboxylic acid can be converted into esters, amides, or other derivatives; the hydroxyl group can be alkylated or acylated; and the carbon-iodine bond can be used for cross-coupling. This versatility makes it a significant tool for creating libraries of compounds for screening in medicinal chemistry. While many benzoic acid derivatives are explored for their potential as therapeutic agents, the primary role of this compound in this context is as a synthetic intermediate for creating new chemical entities. pharmint.netpreprints.org For example, the related compound 2-iodobenzoic acid is a well-known precursor for the synthesis of important oxidizing agents like 2-Iodoxybenzoic acid (IBX) and Dess-Martin periodinane (DMP). wikipedia.orgwikipedia.orgguidechem.com
Historical Perspective on Related Aryl Iodide Chemistry
The utility of aryl iodides in synthesis has a rich history. An early landmark was the Ullmann condensation, discovered by Fritz Ullmann in 1901, which involves the copper-promoted coupling of two aryl halides to form a biaryl compound. thermofisher.com This reaction was one of the first methods to create a carbon-carbon bond between two aromatic rings.
For many decades, the Sandmeyer reaction, which involves the diazotization of an aryl amine followed by treatment with an iodide salt (like potassium iodide), was a standard method for synthesizing aryl iodides. wikipedia.orgwikipedia.org This classical transformation made a wide range of iodinated aromatic compounds accessible for further study. chemicalbook.com
The latter half of the 20th century witnessed a revolution in this area with the advent of palladium-catalyzed cross-coupling reactions. The development of the Heck reaction, the Suzuki-Miyaura coupling, and the Sonogashira coupling, among others, transformed aryl iodides from simple intermediates into powerful synthons for complex molecule synthesis. nih.gov These Nobel Prize-winning reactions offered high efficiency, functional group tolerance, and predictable selectivity, solidifying the role of aryl iodides as indispensable tools in academic and industrial research, particularly in the fields of pharmaceuticals, agrochemicals, and materials science. nih.govchemicalbook.com
Structure
3D Structure
Properties
IUPAC Name |
3-hydroxy-2-iodobenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5IO3/c8-6-4(7(10)11)2-1-3-5(6)9/h1-3,9H,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCPLPINFTMFQTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)O)I)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5IO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 Hydroxy 2 Iodobenzoic Acid
Direct Iodination Strategies
Direct iodination involves introducing an iodine atom onto the aromatic ring of a precursor molecule. The most common precursor for this transformation is 2-hydroxybenzoic acid, also known as salicylic (B10762653) acid. The hydroxyl and carboxyl groups on the ring direct the incoming electrophilic iodine to specific positions.
The synthesis of 3-Hydroxy-2-iodobenzoic acid can be accomplished via the direct electrophilic iodination of 2-hydroxybenzoic acid (salicylic acid). One established method involves the use of iodine (I₂) in the presence of an oxidizing agent such as nitric acid (HNO₃).
A more rapid method utilizes iodine monochloride (ICl) as the iodinating agent in an aqueous medium. isca.in This reaction is notably fast, exhibiting second-order kinetics with a half-life of approximately 300 seconds at 30.2°C. isca.in The kinetics of this iodination have been studied using hydrodynamic voltammetry, providing valuable data for understanding the reaction mechanism and optimizing conditions. isca.in
Table 1: Kinetic and Thermodynamic Data for the Iodination of Salicylic Acid by ICl
| Parameter | Value |
| Reaction Order | Second Order |
| Rate Constant (k) at 30.2°C | 6.81 M⁻¹s⁻¹ isca.in |
| Half-life (t₁/₂) at 30.2°C | 300 seconds isca.in |
| Energy of Activation (Ea) | Evaluated over 10-30°C range isca.in |
| Entropy Change (ΔS) | Calculated isca.in |
Data sourced from studies on the rapid iodination kinetics in an aqueous solution at pH 7. isca.in
Modern synthetic chemistry has introduced sophisticated catalytic systems for such transformations. Transition-metal-catalyzed C-H activation is a powerful tool for the regioselective iodination of benzoic acids.
Iridium Catalysis : An efficient method employs an iridium(III) complex to catalyze the ortho-iodination of benzoic acids. This protocol is noteworthy for its exceptionally mild conditions, proceeding effectively in 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as the solvent without the need for any base or other additives. acs.orgresearchgate.net The catalyst tolerates both air and moisture, offering high conversions and excellent selectivity for the ortho position. acs.org
Palladium Catalysis : Another approach utilizes a palladium(II) catalyst for the ortho-iodination of benzoic acids in an aqueous medium. researchgate.net This system uses potassium iodide (KI) as the iodine source, presenting a straightforward method that aligns with green chemistry principles. researchgate.net
Table 2: Comparison of Direct Iodination Methods for 2-Hydroxybenzoic Acid
| Method | Reagents/Catalyst | Solvent | Key Features |
| Classical Iodination | I₂ / HNO₃ | Not specified | Traditional method using a strong oxidant. |
| Interhalogen Iodination | Iodine Monochloride (ICl) | Aqueous | Very fast, second-order kinetics. isca.in |
| Iridium-Catalyzed C-H Activation | Ir(III) complex / NIS | HFIP | Mild conditions, no additives required, high ortho-selectivity. acs.org |
| Palladium-Catalyzed C-H Activation | Pd(OAc)₂ / KI / H₂O₂ | Aqueous | Green chemistry approach using water as a solvent. researchgate.net |
Functional Group Interconversion and Modification Routes
Beyond direct iodination, this compound can theoretically be synthesized through the transformation of other functional groups on the aromatic ring. A plausible, though not explicitly documented, route is the Sandmeyer reaction, starting from 3-amino-2-hydroxybenzoic acid. This would involve diazotization of the amino group followed by treatment with an iodide salt.
Furthermore, the carboxylic acid function of iodobenzoic acids can be converted into other groups, demonstrating the compound's utility as an intermediate. For instance, methyl esters of iodobenzoic acids can be reacted with hydrazine (B178648) hydrate (B1144303) to form the corresponding iodobenzoic acid hydrazides. mdpi.comsemanticscholar.org These hydrazides can then be used in condensation reactions to create more complex acylhydrazone derivatives. mdpi.comsemanticscholar.org This type of functional group interconversion highlights the synthetic versatility of the iodobenzoic acid scaffold. 2-Iodobenzoic acid itself is a critical precursor for widely used oxidizing agents like 2-Iodoxybenzoic acid (IBX) and Dess-Martin periodinane. sarex.com
Industrial Scale Production Considerations and Process Optimization
Specific details on the large-scale industrial production of this compound are not widely published, suggesting it is likely produced as a fine or specialty chemical rather than a bulk commodity. However, principles of process optimization derived from laboratory-scale syntheses are critical for any potential scale-up.
Key considerations for industrial production would include:
Reaction Kinetics and Thermodynamics : The rapid, exothermic nature of iodination with reagents like ICl necessitates robust thermal management systems to control the reaction temperature and ensure safety and product consistency. isca.in Understanding the activation energy and other thermodynamic parameters is crucial for designing an efficient and safe process. isca.in
Catalyst Efficiency and Cost : For catalytic routes, optimizing catalyst loading, turnover number (TON), and turnover frequency (TOF) is paramount to minimize costs. The high efficiency and mild conditions of the iridium-catalyzed system are advantageous, though the cost and availability of iridium may be a factor. acs.org
Reagent and Solvent Selection : The choice of reagents and solvents significantly impacts the process's economic viability and environmental footprint. Moving from stoichiometric oxidants like nitric acid to catalytic systems improves atom economy. acs.orgresearchgate.net The use of water as a solvent in the palladium-catalyzed method is a significant advantage from a green chemistry perspective. researchgate.net
Downstream Processing : Efficient product isolation and purification are essential. Industrial processes would rely on optimized crystallization, filtration, washing, and drying steps to achieve the desired purity. Packaging for a related compound, 2-iodobenzoic acid, involves sealed polyethylene (B3416737) liners within corrugated boxes, indicating the need for stable storage conditions away from direct sunlight. sarex.com
Green Chemistry Approaches in Synthesis, including Mechanochemical Methods
Modern synthetic chemistry emphasizes the development of environmentally benign processes. Several green chemistry principles are applicable to the synthesis of this compound.
Aqueous Synthesis : The use of water as a reaction solvent is a cornerstone of green chemistry. The palladium-catalyzed ortho-iodination of benzoic acids in aqueous media is a prime example of this approach. researchgate.net Similarly, the preparation of hypervalent iodine reagents like 2-iodosobenzoic acid (IBA) often uses water as the solvent with Oxone® as a green oxidant. mdpi.com
Catalysis : Catalytic methods, such as the iridium and palladium-catalyzed C-H iodination, are inherently greener than stoichiometric reactions. acs.orgresearchgate.net They reduce waste by requiring only small amounts of the catalyst to produce large quantities of product, thereby increasing atom economy.
Mechanochemistry : Mechanochemical synthesis, which involves conducting reactions in a ball mill with little to no solvent, is a rapidly emerging green technology. While a direct mechanochemical synthesis of this compound has not been reported, related transformations have been successfully demonstrated. For example, the oxidation of alcohols using 2-Iodoxybenzoic acid (IBX) can be performed efficiently in a ball mill. acs.org More advanced methods show that a reactive IBX-like species can be generated in situ from a precursor like 3,5-di-tert-butyl-2-iodobenzoic acid and Oxone under mechanochemical conditions. rsc.org Furthermore, derivatives such as acylhydrazones of iodobenzoic acid have been synthesized using liquid-assisted grinding (LAG), a mechanochemical technique. semanticscholar.org These examples strongly suggest the future potential for developing a solvent-free, mechanochemical route to this compound.
Chemical Reactivity and Transformation Studies of 3 Hydroxy 2 Iodobenzoic Acid
Oxidation Reactions
The presence of both a phenolic hydroxyl group and an iodoarene moiety offers two distinct sites for oxidation reactions.
The oxidation of a secondary alcohol, such as the hydroxyl group in this molecule, to a ketone is a fundamental transformation in organic synthesis. Hypervalent iodine reagents, particularly those derived from the closely related 2-iodobenzoic acid, are exceptionally well-suited for this purpose due to their high selectivity and mild reaction conditions. organic-chemistry.orgyoutube.com Reagents like 2-Iodoxybenzoic acid (IBX) and the Dess-Martin periodinane (DMP) are known to efficiently oxidize primary and secondary alcohols to aldehydes and ketones, respectively. youtube.comorganic-chemistry.org
The general mechanism for alcohol oxidation by IBX involves an initial ligand exchange at the iodine center, followed by a concerted elimination to yield the carbonyl compound, water, and the reduced 2-iodosobenzoic acid. wikipedia.org While specific studies on the oxidation of 3-Hydroxy-2-iodobenzoic acid's hydroxyl group are not prevalent, the known reactivity of IBX suggests this transformation is feasible. IBX has been shown to be effective in converting β-hydroxyketones into β-diketones, highlighting its capability in complex molecules. organic-chemistry.org The reaction would theoretically convert the phenolic hydroxyl group to a carbonyl, yielding a cyclohexadienone derivative, though the stability of such a product would be a critical consideration.
Table 1: General Conditions for IBX-Mediated Alcohol Oxidation
| Oxidant | Typical Solvent | Temperature (°C) | Reaction Time | Key Features |
|---|---|---|---|---|
| IBX (2-Iodoxybenzoic acid) | DMSO, Ethyl Acetate, CH₂Cl₂ | 25 - 85 | 1 - 12 hours | High selectivity for alcohols; insoluble in many common solvents. organic-chemistry.orgorientjchem.org |
| Dess-Martin Periodinane (DMP) | CH₂Cl₂, CHCl₃ | 25 | 0.5 - 4 hours | Improved solubility over IBX; very mild conditions. |
Aryl iodides are precursors to hypervalent iodine(III) and iodine(V) reagents, which are valued as non-toxic and environmentally benign oxidants. umich.eduorganic-chemistry.org The transformation of an iodoarene to a hypervalent iodine species is typically achieved through oxidation. For instance, 2-iodobenzoic acid is readily oxidized to the hypervalent iodine(V) compound IBX using potassium bromate (B103136) or, more commonly, Oxone (potassium peroxymonosulfate) in water. wikipedia.orgnih.gov
The general synthesis of hypervalent iodine(III) compounds, such as (diacetoxyiodo)arenes, can be accomplished by treating the parent iodoarene with oxidants like sodium perborate (B1237305) or m-chloroperoxybenzoic acid (m-CPBA) in acetic acid. organic-chemistry.org It is plausible that this compound could undergo similar transformations. However, research into the synthesis of cyclic hypervalent iodine compounds from substituted 2-iodobenzoic acids has shown that steric factors can be significant. The presence of a substituent at the 3-position (ortho to the iodine atom) has been observed to interfere with the formation of the corresponding hypervalent iodine product. nih.gov Therefore, while the formation of a hypervalent iodine species from this compound is theoretically possible, the ortho-hydroxyl group may present a significant steric impediment to the reaction.
Reduction Reactions
The reduction of the carbon-iodine bond is a key reaction for removing the iodine substituent and accessing the corresponding de-iodinated benzoic acid.
Catalytic hydrogenation is a powerful and widely used method for the reduction of various functional groups, including the cleavage of carbon-halogen bonds. This process, known as hydrodehalogenation, is particularly efficient for aryl iodides. Studies have demonstrated the successful hydrogenation of a wide range of benzoic acid derivatives using platinum-based catalysts, such as platinum on titanium dioxide (Pt/TiO₂). nih.gov These reactions can often be carried out under relatively mild conditions of temperature and pressure. nih.gov
While a specific study detailing the reduction of this compound was not identified, the general efficacy of catalytic hydrogenation for this type of transformation is well-established. The reaction would proceed by the addition of hydrogen across the C-I bond, facilitated by the metal catalyst, to yield 3-Hydroxybenzoic acid and hydrogen iodide.
Table 2: Representative Conditions for Catalytic Hydrogenation
| Catalyst | Solvent | H₂ Pressure (bar) | Temperature (°C) | Substrate Scope |
|---|---|---|---|---|
| Pt/TiO₂ | Hexane, Water | 10 - 50 | 40 - 80 | Effective for various substituted benzoic acids. nih.gov |
| Pd/C | Ethanol (B145695), Methanol (B129727) | 1 - 5 | 25 - 60 | Commonly used for dehalogenation of aryl halides. |
Nucleophilic Substitution Reactions at the Iodine Atom
The carbon-iodine bond in aryl iodides is susceptible to cleavage and replacement by various nucleophiles, typically through transition-metal-catalyzed cross-coupling reactions.
Amino Group Introduction: The direct replacement of the iodine atom with an amino group can be achieved through well-established copper-catalyzed (Ullmann condensation) or palladium-catalyzed (Buchwald-Hartwig amination) cross-coupling reactions. nih.govnih.gov These methods are fundamental for the synthesis of anilines from aryl halides.
The Ullmann reaction typically involves heating an aryl halide with an amine source in the presence of a copper catalyst. organic-chemistry.orgwikipedia.orgbyjus.com Research has shown that ortho-functional groups, such as the carboxylic acid in 2-halobenzoic acids, can play a significant role in the catalytic cycle, sometimes facilitating the reaction even at lower temperatures. nih.gov Similarly, the Buchwald-Hartwig amination uses a palladium catalyst with a specialized phosphine (B1218219) ligand to couple aryl halides with amines under mild conditions. nih.gov The synthesis of 2-Amino-3-hydroxybenzoic acid from this compound is therefore a highly plausible transformation using these modern catalytic methods. A related synthesis involves reacting 3-hydroxy-2-naphthoic acid with aqueous ammonia (B1221849) in the presence of zinc chloride to produce 3-amino-2-naphthoic acid, demonstrating the feasibility of amination on similar structures. orgsyn.org
Nitro Group Introduction: The direct nucleophilic substitution of an iodine atom on an aromatic ring with a nitro group (from a source like NO₂⁻) is not a standard or synthetically viable reaction in organic chemistry. The introduction of a nitro group onto an aromatic ring is almost exclusively achieved through electrophilic aromatic substitution, where the aromatic ring acts as the nucleophile attacking a nitrating agent (e.g., a mixture of nitric and sulfuric acids).
Therefore, the synthesis of 3-Hydroxy-2-nitrobenzoic acid would not proceed via a nucleophilic attack on the carbon bearing the iodine atom. Instead, its synthesis typically involves the direct nitration of a precursor like 3-hydroxybenzoic acid or a multi-step sequence starting from a different precursor, such as 3-alkoxy-4-acetoxybenzaldehyde. google.com
Studies on Reactivity with Other Nucleophiles
The primary site for nucleophilic attack on the aromatic scaffold of this compound is the carbon atom bonded to the iodine. The carbon-iodine bond in aryl iodides is the most reactive among aryl halides in many transition-metal-catalyzed cross-coupling reactions due to its lower bond dissociation energy. Reactions typically require a catalyst, most commonly based on copper or palladium, to proceed.
Notable reactions include Ullmann-type couplings, which are copper-promoted conversions of aryl halides. wikipedia.org These reactions are versatile for forming carbon-heteroatom bonds. While traditionally requiring harsh conditions, modern methods often use ligands to facilitate the reaction under milder temperatures. nih.gov Aryl iodides are generally the most reactive substrates for these transformations. wikipedia.org
The expected reactivity with various nucleophiles is summarized in the table below.
| Nucleophile Type | Example Nucleophile | Catalyst System (Typical) | Expected Product Type | Reaction Name |
| Amines/Amides | Aniline, N-Heterocycles | Copper(I) salt (e.g., CuI) with a ligand (e.g., phenanthroline) | N-Aryl Amines/Amides | Goldberg Reaction (Ullmann-type) |
| Alcohols/Phenols | Phenol, Methanol | Copper(I) salt (e.g., CuI) or Copper nanoparticles | Aryl Ethers | Ullmann Ether Synthesis |
| Thiols | Thiophenol | Copper(I) salt (e.g., CuI) | Aryl Thioethers | Ullmann-type C-S Coupling |
| Boronic Acids | Phenylboronic acid | Palladium(0) complex (e.g., Pd(PPh₃)₄) and a base | Biaryls | Suzuki-Miyaura Coupling |
This table represents predicted reactivity based on established methods for aryl iodides. Specific experimental data for this compound may vary.
In addition to the C-I bond, the acidic protons of the carboxylic acid and hydroxyl groups will readily react with basic nucleophiles in acid-base reactions. Stronger nucleophiles can also participate in substitution reactions at the carboxylic acid (e.g., esterification with alcohols under acidic conditions or amide formation).
Electrophilic Reactivity Studies
Electrophilic aromatic substitution (SEAr) on this compound is directed by the three existing substituents on the benzene (B151609) ring. The outcome of such reactions is determined by the balance of their activating/deactivating and directing effects.
-OH (hydroxyl) group at C3: A strongly activating group that directs incoming electrophiles to the ortho (C2, C4) and para (C6) positions.
-I (iodo) group at C2: A weakly deactivating group that also directs ortho (C1, C3) and para (C5).
-COOH (carboxyl) group at C1: A deactivating group that directs meta (C3, C5).
The table below outlines the predicted outcomes for common electrophilic aromatic substitution reactions.
| Reaction Type | Reagents | Electrophile | Predicted Major Product(s) |
| Halogenation | Br₂ / FeBr₃ | Br⁺ | 3-Hydroxy-2-iodo-4-bromobenzoic acid and/or 3-Hydroxy-2-iodo-6-bromobenzoic acid |
| Nitration | HNO₃ / H₂SO₄ | NO₂⁺ | 3-Hydroxy-2-iodo-4-nitrobenzoic acid and/or 3-Hydroxy-2-iodo-6-nitrobenzoic acid |
| Sulfonation | Fuming H₂SO₄ (SO₃) | SO₃ | 3-Hydroxy-2-iodo-4-sulfonic acid and/or 3-Hydroxy-2-iodo-6-sulfonic acid |
| Friedel-Crafts Alkylation | R-Cl / AlCl₃ | R⁺ | Generally low yielding or unsuccessful due to the presence of deactivating -COOH group. |
| Friedel-Crafts Acylation | R-COCl / AlCl₃ | RCO⁺ | Generally low yielding or unsuccessful due to the presence of deactivating -COOH group. |
This table represents predicted reactivity based on established principles of electrophilic aromatic substitution. wikipedia.orgyoutube.com The presence of the deactivating carboxyl group makes Friedel-Crafts reactions particularly challenging.
Mechanistic Investigations of Transformations
No specific mechanistic studies for transformations involving this compound have been found. However, the pathways can be elucidated from the well-established mechanisms of analogous reactions.
Nucleophilic Reaction Pathways (e.g., Copper-Catalyzed Cross-Coupling): The mechanism for Ullmann-type reactions, while complex and not fully resolved for all systems, is generally understood to involve copper in the +1 or +3 oxidation state. A plausible catalytic cycle for the reaction of this compound (Ar-I) with a nucleophile (Nu-H) is as follows:
Formation of a Copper(I) Nucleophile: The nucleophile (e.g., an amine or an alcohol) reacts with a copper(I) source or is deprotonated by a base to form a copper(I)-nucleophile species (Cu-Nu). wikipedia.org
Oxidative Addition: The aryl iodide (Ar-I) reacts with the Cu(I) species, leading to a proposed copper(III) intermediate (Ar-Cu(III)-Nu-I). organic-chemistry.org
Reductive Elimination: This intermediate undergoes reductive elimination, forming the new C-Nu bond (Ar-Nu) and regenerating a copper(I) halide (Cu-I) species, which can re-enter the catalytic cycle.
Electrophilic Reaction Pathways (SEAr): The mechanism for electrophilic aromatic substitution proceeds in two fundamental steps: uci.eduwikipedia.org
Attack on the Electrophile: The π-electron system of the aromatic ring of this compound attacks an electrophile (E⁺). This forms a resonance-stabilized carbocation known as an arenium ion or sigma complex. The positive charge in this intermediate is delocalized across the ring, particularly at the positions ortho and para to the site of attack. The stability of this intermediate is the key to the reaction's feasibility and is greatly enhanced by the electron-donating resonance of the hydroxyl group.
Deprotonation: A weak base removes a proton from the sp³-hybridized carbon where the electrophile has attached. This step restores the aromaticity of the ring, yielding the final substituted product. This final step is a strong thermodynamic driving force for the reaction.
Kinetic Aspects: Specific kinetic data for reactions involving this compound are not available in published literature. However, general principles allow for predictions:
Nucleophilic Reactions: In transition-metal-catalyzed cross-coupling reactions, the reactivity of aryl halides typically follows the order I > Br > Cl > F. The weaker carbon-iodine bond leads to a faster rate of oxidative addition, which is often the rate-determining step in catalytic cycles like the Suzuki wikipedia.orglibretexts.org and Ullmann reactions. wikipedia.org
Electrophilic Reactions: The rate-determining step in SEAr is the formation of the arenium ion. uci.edu The rate is highly dependent on the nature of the substituents on the ring. The strongly activating -OH group would significantly increase the rate of reaction compared to unsubstituted benzene, despite the presence of the deactivating -I and -COOH groups.
Thermodynamic Aspects:
A critical evaluation of thermodynamic properties for various halobenzoic acids has been conducted, revealing that both experimental and computational data can sometimes have significant inconsistencies. nist.gov
Derivatives and Analogues of 3 Hydroxy 2 Iodobenzoic Acid
Synthesis of Carboxylic Acid Ester Derivatives
The carboxyl group of 3-hydroxy-2-iodobenzoic acid is readily converted into esters through various esterification methods. One common approach involves the reaction of the carboxylic acid with an alcohol in the presence of an acid catalyst, such as concentrated sulfuric acid. This reaction proceeds via Fischer esterification, where a molecule of water is eliminated. iodobenzene.ltd For instance, the esterification of the related 3-hydroxybenzoic acid with methanol (B129727) in the presence of concentrated sulfuric acid yields 3-hydroxy methyl benzoate. rasayanjournal.co.in This method is applicable to this compound to produce its corresponding methyl ester.
In more complex synthetic routes, the carboxylic acid group may be protected as an ester to allow for reactions at other positions on the molecule. For example, the protection of a carboxylic acid as a methyl ester is a key step in directed ortho-metalation strategies.
A general procedure for the synthesis of ester derivatives of this compound is presented below:
| Reactant 1 | Reactant 2 | Catalyst | Product | Reference |
| This compound | Alcohol (e.g., Methanol, Ethanol) | Concentrated Sulfuric Acid | This compound ester | iodobenzene.ltd |
Detailed research has shown that the choice of alcohol and reaction conditions can be varied to produce a range of ester derivatives with different alkyl or aryl groups.
Formation of Amide Derivatives
Amide derivatives of this compound can be synthesized by reacting the carboxylic acid with an amine. A common method for this transformation involves the use of a coupling agent to activate the carboxylic acid. For example, 2-iodobenzoic acid can be reacted with an amine in the presence of 1,1'-carbonyldiimidazole (B1668759) (CDI) to form the corresponding amide. rsc.org This methodology can be extended to this compound.
The general reaction for the formation of N-substituted amides from 2-iodobenzoic acid is as follows:
This reaction is typically carried out in a solvent like tetrahydrofuran (B95107) (THF) at room temperature. rsc.org The use of CDI is advantageous as it forms a highly reactive acylimidazolide intermediate, which then readily reacts with the amine.
Furthermore, polymer-supported amide derivatives have been prepared. For instance, 2-iodobenzoic acid can be coupled to an amino polystyrene resin to create a solid-supported reagent. researchgate.net This approach facilitates the purification of products in subsequent reactions.
A representative synthesis of an amide derivative is the reaction of 4-chloro-2-iodobenzoic acid with 3,3-diethoxypropan-1-amine, which yields 4-chloro-N-(3,3-diethoxypropyl)-2-iodobenzamide. rsc.org
| Carboxylic Acid | Amine | Coupling Agent | Product | Reference |
| 2-Iodobenzoic acid | 2,2-Dimethoxyethanamine | 1,1'-Carbonyldiimidazole | N-(2,2-dimethoxyethyl)-2-iodobenzamide | rsc.org |
| 4-Chloro-2-iodobenzoic acid | 3,3-Diethoxypropan-1-amine | 1,1'-Carbonyldiimidazole | 4-Chloro-N-(3,3-diethoxypropyl)-2-iodobenzamide | rsc.org |
Preparation of Hydrazide and Acylhydrazone Analogues
A significant class of derivatives synthesized from iodobenzoic acids are hydrazides and their corresponding acylhydrazones. The synthesis is typically a two-step process. mdpi.comnih.gov
First, the methyl ester of the iodobenzoic acid is reacted with hydrazine (B178648) hydrate (B1144303) to form the corresponding hydrazide. mdpi.comnih.gov This reaction, known as hydrazinolysis, involves the nucleophilic attack of hydrazine on the ester carbonyl group. For the synthesis of 3-iodobenzohydrazide, methyl 3-iodobenzoate (B1234465) is heated with hydrazine hydrate in ethanol (B145695). mdpi.com
The second step involves the condensation of the newly formed hydrazide with various substituted aromatic aldehydes. mdpi.comnih.gov This reaction yields acylhydrazones, which contain the characteristic –CO–NH–N=CH– moiety. mdpi.comnih.gov The reaction conditions typically involve heating the hydrazide and aldehyde in ethanol. mdpi.com
The general synthetic scheme is as follows:
A variety of acylhydrazone derivatives of 2-, 3-, and 4-iodobenzoic acid have been synthesized using this method with yields for the hydrazide formation in the range of 67–72%. mdpi.com Similarly, hydrazide-hydrazones of 5-bromo-2-iodobenzoic acid have also been prepared. researchgate.net
| Starting Material | Reagents | Intermediate Product | Final Product | Reference |
| Methyl 3-iodobenzoate | 1) Hydrazine hydrate; 2) Substituted aromatic aldehyde | 3-Iodobenzohydrazide | Acylhydrazones of 3-iodobenzoic acid | mdpi.comnih.gov |
| Methyl 2-iodobenzoate | 1) Hydrazine hydrate; 2) Substituted aromatic aldehyde | 2-Iodobenzohydrazide (B1297923) | Acylhydrazones of 2-iodobenzoic acid | mdpi.comnih.gov |
| 5-Bromo-2-iodobenzoic acid methyl ester | 1) Hydrazine hydrate; 2) Substituted aromatic aldehyde | 5-Bromo-2-iodobenzohydrazide | Acylhydrazones of 5-bromo-2-iodobenzoic acid | researchgate.net |
The structures of these compounds are confirmed using spectroscopic methods such as IR, ¹H NMR, and ¹³C NMR. mdpi.comnih.gov
Structural Modifications of the Aromatic Ring
The aromatic ring of this compound can be further functionalized to introduce a variety of substituents, leading to a diverse range of analogues.
One example of such modification is the introduction of additional halogen atoms. For instance, 5-chloro-2-hydroxy-3-iodobenzoic acid has been synthesized, demonstrating that the aromatic ring can be polysubstituted with different halogens.
Another modification involves the introduction of a cyano group. The compound 5-cyano-2-hydroxy-3-iodobenzoic acid has been used in further chemical transformations. d-nb.info
Furthermore, synthetic sequences involving nitration followed by reduction and then a Sandmeyer reaction can be employed to introduce various functional groups onto the aromatic ring of hydroxybenzoic acids. While this specific sequence was described for 2-hydroxybenzoic acid, it highlights a potential strategy for the functionalization of the this compound scaffold.
Metal-halogen exchange reactions also offer a pathway to further derivatization. Although demonstrated on bromoindoles, this type of reaction could potentially be applied to this compound to replace the iodine atom with other functional groups via an organometallic intermediate. acs.org
| Parent Compound | Modification | Resulting Compound | Reference |
| 2-Hydroxybenzoic acid scaffold | Chlorination and Iodination | 5-Chloro-2-hydroxy-3-iodobenzoic acid | |
| 2-Hydroxybenzoic acid scaffold | Cyanation and Iodination | 5-Cyano-2-hydroxy-3-iodobenzoic acid | d-nb.info |
| 2-Hydroxybenzoic acid | Nitration, Reduction, Iodination | Functionalized hydroxybenzoic acids |
Exploration of Cyclic Derivatives and Heterocycle Formation
The functional groups of this compound and its derivatives can be utilized to construct various cyclic and heterocyclic systems.
One approach involves the formation of oxadiazoles. For example, 2-iodobenzoic acid has been used as a starting material to synthesize 1,2,4-oxadiazole (B8745197) and 1,3,4-oxadiazole (B1194373) derivatives. nih.gov The synthesis of a 1,2,4-oxadiazole intermediate involved the coupling of 2-iodobenzoic acid with N'-hydroxy-2-methoxybenzimidamide using dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent. nih.gov For the 1,3,4-oxadiazole ring system, 2-iodobenzohydrazide was reacted with an appropriate acid in the presence of phosphoryl chloride. nih.gov
Another important cyclization reaction is the formation of isocoumarins. 2-Iodobenzoic acid can undergo copper-catalyzed cyclization with terminal alkynes to produce these heterocyclic compounds. researchgate.net
Furthermore, derivatives of iodobenzoic acids, particularly the hypervalent iodine compound 2-iodoxybenzoic acid (IBX), are powerful reagents for mediating cyclization reactions. orientjchem.orgyoutube.com IBX, which can be prepared from 2-iodobenzoic acid, has been used to promote the cyclization of N-aryl amides to form heterocyclic structures like δ-lactams. acs.org The use of hypervalent iodine reagents has been explored for the synthesis of a variety of heterocycles, including isoxazoles and various fused heterocyclic systems. scispace.comresearchgate.netfrontiersin.org For instance, PhIO₂-promoted dehydrogenative cyclization of α-indolylhydrazones leads to the formation of azacarbolines. acs.org
| Starting Material/Reagent | Reaction Type | Heterocyclic Product | Reference |
| 2-Iodobenzoic acid | Coupling with amidoxime | 1,2,4-Oxadiazole | nih.gov |
| 2-Iodobenzohydrazide | Condensation/Cyclization | 1,3,4-Oxadiazole | nih.gov |
| 2-Iodobenzoic acid | Copper-catalyzed reaction with alkynes | Isocoumarin | researchgate.net |
| N-Aryl amides | IBX-mediated cyclization | δ-Lactam | acs.org |
| α-Indolylhydrazones | PhIO₂-promoted cyclization | Azacarboline | acs.org |
Spectroscopic and Structural Characterization of 3 Hydroxy 2 Iodobenzoic Acid and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For 3-hydroxy-2-iodobenzoic acid, both ¹H and ¹³C NMR would provide crucial information about the substitution pattern on the benzene (B151609) ring.
The ¹H NMR spectrum of this compound is expected to show distinct signals for the three aromatic protons and the acidic protons of the hydroxyl and carboxylic acid groups. The chemical shifts (δ) are influenced by the electronic effects of the substituents: the electron-withdrawing iodine atom and carboxylic acid group, and the electron-donating hydroxyl group.
The aromatic region would likely display a complex splitting pattern due to the coupling between adjacent protons. Based on the analysis of related isomers such as 2-hydroxy-3-iodobenzoic acid and other substituted benzoic acids, the expected chemical shifts and multiplicities can be predicted. The protons on the aromatic ring are anticipated to appear in the range of δ 6.5-8.0 ppm. The protons of the -OH and -COOH groups are expected to be broad singlets and their chemical shifts can vary depending on the solvent and concentration.
Table 1: Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Aromatic-H | 6.5 - 8.0 | m |
| -OH | 9.0 - 12.0 | br s |
| -COOH | 11.0 - 13.0 | br s |
Predicted data based on general principles and data from related compounds. m = multiplet, br s = broad singlet.
The ¹³C NMR spectrum of this compound will show seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts are highly dependent on the electronic environment of each carbon atom. The carbon atom of the carboxylic acid group (C=O) is expected to have the highest chemical shift, typically in the range of 165-175 ppm. The carbon atom attached to the iodine (C-I) will be significantly shielded, appearing at a lower chemical shift than the other aromatic carbons, likely in the range of 90-100 ppm. The carbon attached to the hydroxyl group (C-OH) will be deshielded and is expected to appear around 155-160 ppm. The remaining aromatic carbons will have chemical shifts in the typical aromatic region of 110-140 ppm.
For comparison, in the related compound 2-iodobenzoic acid hydrazide, the carbon atoms of the aromatic ring appear at δ 94.56, 128.39, 128.84, 131.35, 139.60, and 142.11 ppm, with the carbonyl carbon at 168.61 ppm. mdpi.com
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C=O | 165 - 175 |
| C-OH | 155 - 160 |
| C-I | 90 - 100 |
| Aromatic-C | 110 - 140 |
Predicted data based on general principles and data from related compounds.
Infrared (IR) Spectroscopy
The IR spectrum of this compound would be characterized by the vibrational frequencies of its key functional groups. A broad absorption band is expected in the region of 2500-3300 cm⁻¹ due to the O-H stretching vibration of the carboxylic acid group, which is often superimposed on the C-H stretching vibrations. The O-H stretching of the phenolic hydroxyl group would likely appear as a broad band around 3200-3600 cm⁻¹. The C=O stretching vibration of the carboxylic acid is a strong, sharp band typically found around 1680-1710 cm⁻¹. The C-I stretching vibration is expected to be in the far-infrared region, typically below 600 cm⁻¹. Aromatic C=C stretching vibrations will appear in the 1450-1600 cm⁻¹ region.
For comparison, the IR spectrum of 2-iodobenzoic acid hydrazide shows characteristic peaks at 3298 cm⁻¹ (NH₂), 3203 cm⁻¹ (NH), and 1639 cm⁻¹ (C=O). mdpi.com
Table 3: Predicted IR Absorption Bands for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| O-H (Carboxylic Acid) | 2500 - 3300 | Broad, Strong |
| O-H (Phenolic) | 3200 - 3600 | Broad, Medium |
| C=O (Carboxylic Acid) | 1680 - 1710 | Strong, Sharp |
| C=C (Aromatic) | 1450 - 1600 | Medium to Weak |
| C-O | 1200 - 1300 | Medium |
| C-I | < 600 | Weak |
Predicted data based on general principles and data from related compounds.
Mass Spectrometry (MS) Analysis
Mass spectrometry of this compound would provide information about its molecular weight and fragmentation pattern. The molecular ion peak [M]⁺ would be expected at an m/z value corresponding to its molecular weight of 264.02 g/mol . A prominent peak corresponding to the loss of a hydroxyl radical ([M-OH]⁺) and water ([M-H₂O]⁺) from the carboxylic acid group might be observed. Another significant fragmentation would be the loss of the iodine atom, leading to a peak at m/z 137. The loss of a carboxyl group ([M-COOH]⁺) is also a possible fragmentation pathway.
High-resolution mass spectrometry (HRMS) would be able to confirm the elemental composition of the molecule and its fragments with high accuracy.
Ultraviolet-Visible (UV-Vis) Spectroscopy
The UV-Vis spectrum of this compound, typically recorded in a solvent like ethanol (B145695) or methanol (B129727), is expected to show absorption bands corresponding to π → π* transitions within the benzene ring. The presence of the hydroxyl, iodo, and carboxylic acid substituents would influence the position and intensity of these absorption maxima (λmax). Generally, substituted benzoic acids exhibit two main absorption bands, one around 200-230 nm and another, less intense band, around 270-300 nm. The exact positions of λmax would depend on the interplay of the electronic effects of the substituents.
X-ray Diffraction Studies
Single-Crystal X-ray Diffraction
While crystallographic data for this compound itself is not extensively detailed in the reviewed literature, several of its derivatives have been successfully characterized using this method. For instance, various acylhydrazone derivatives of iodobenzoic acids have been synthesized and their structures confirmed by single-crystal X-ray diffraction analysis. mdpi.comsemanticscholar.org Good-quality single crystals for these studies were often obtained by recrystallization from solvents like methanol or acetonitrile. semanticscholar.org
In a study on novel hydrazones of 2-, 3-, and 4-iodobenzoic acid, the single-crystal structures of several derivatives were determined. semanticscholar.org These compounds generally crystallize in common centrosymmetric space groups such as P2₁/c, C2/c, and Pbca. semanticscholar.org It was observed that many of these acylhydrazone derivatives have two molecules in the asymmetric unit of the crystal. semanticscholar.org
Similarly, single-crystal X-ray diffraction studies have been conducted on 1,3,4-oxadiazoline derivatives of 2-hydroxy-5-iodobenzoic acid. nih.govresearchgate.net For example, the structures of compounds designated as 6c, 6d, and 6e in one study were elucidated. nih.govresearchgate.net It was found that compounds 6c and 6d are isomorphous and their 1,3,4-oxadiazoline ring adopts an envelope conformation. nih.gov In contrast, for compound 6e, the 1,3,4-oxadiazoline ring is nearly planar. nih.gov The crystal packing of these derivatives is stabilized by various intermolecular interactions, including C-H···O, C-H···π, and I···π interactions. nih.gov
The crystallographic data for selected derivatives are often deposited in crystallographic databases, such as the Cambridge Crystallographic Data Centre (CCDC), making them accessible for further research. mdpi.com
Table 1: Crystallographic Data for Selected Iodobenzoic Acid Derivatives
| Compound | Crystal System | Space Group | Key Features | Reference |
|---|---|---|---|---|
| Acylhydrazone derivatives of iodobenzoic acids | Monoclinic, Orthorhombic | P2₁/c, C2/c, Pbca | Often two molecules in the asymmetric unit. | semanticscholar.org |
| 1,3,4-Oxadiazoline derivative 6c | - | - | Isomorphous with 6d; envelope conformation of the oxadiazoline ring. | nih.gov |
| 1,3,4-Oxadiazoline derivative 6d | - | - | Isomorphous with 6c; envelope conformation of the oxadiazoline ring. | nih.govresearchgate.net |
Note: Specific unit cell parameters and other detailed crystallographic data are available through the referenced literature and associated database depositions.
Powder X-ray Diffraction
Powder X-ray diffraction (PXRD) is a fundamental technique for the characterization of crystalline materials. units.it It is particularly useful for identifying crystalline phases, determining the purity of a sample, and analyzing polymorphic forms. units.itamericanpharmaceuticalreview.com The technique involves the diffraction of X-rays by a powdered sample, which results in a characteristic diffraction pattern of peak intensities as a function of the diffraction angle (2θ). pdx.edu
The PXRD technique has been applied to characterize various derivatives of iodobenzoic acids. mdpi.comsemanticscholar.org For instance, in the study of novel acylhydrazones, all samples were characterized using powder X-ray diffraction. semanticscholar.org The experimental PXRD patterns can be compared with patterns simulated from single-crystal X-ray diffraction data to confirm the bulk phase purity of the synthesized material. researchgate.net
PXRD is also a valuable tool for studying polymorphism, where a compound can exist in multiple crystalline forms. In one case, PXRD data revealed the formation of a specific polymorph (form 26c) of a hydrazone derivative during liquid-assisted grinding experiments, which was different from the polymorph obtained from solution crystallization (form 26a). mdpi.com This highlights the utility of PXRD in monitoring solid-state transformations.
The analysis of PXRD patterns can provide definitive evidence of the formation of a new crystalline form, distinguishing it from amorphous solids or other known crystalline phases based on the unique positions and intensities of the diffraction peaks. americanpharmaceuticalreview.com For example, the PXRD patterns of two different anhydrous polymorphs of a drug substance will show significantly different scattering peaks, allowing for their identification and quantification in a mixture. units.it
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 2-Iodobenzoic acid |
| 3-Iodobenzoic acid |
| 4-Iodobenzoic acid |
| 2-Hydroxy-5-iodobenzoic acid |
| Acylhydrazones |
Computational Studies on 3 Hydroxy 2 Iodobenzoic Acid
Quantum Chemical Calculations
Quantum chemical calculations are at the heart of modern computational chemistry, providing a detailed description of the electronic structure of molecules. These methods can be used to predict a wide array of properties, including optimized molecular geometry, vibrational frequencies, and electronic properties such as orbital energies and charge distributions. For 3-Hydroxy-2-iodobenzoic acid, these calculations are crucial for understanding the interplay between the hydroxyl, iodo, and carboxylic acid functional groups.
Density Functional Theory (DFT) Approaches
Density Functional Theory (DFT) has become the workhorse of quantum chemistry for medium to large-sized molecules due to its favorable balance of accuracy and computational cost. DFT methods are used to determine the electronic structure of a molecule by solving the Kohn-Sham equations, where the central quantity is the electron density rather than the complex many-electron wavefunction.
For this compound, DFT calculations, often employing hybrid functionals like B3LYP, are instrumental in several ways. They can provide a highly accurate prediction of the molecule's three-dimensional structure, including bond lengths, bond angles, and dihedral angles. These calculations can also elucidate the effects of the substituents on the aromatic ring's geometry and electronic properties. mdpi.comresearchgate.net A theoretical study on substituted benzoic acids demonstrated that DFT descriptors like the Fukui function can explain how electron-donating or electron-withdrawing substituents influence the acidity of the carboxylic acid group. mdpi.com In the case of this compound, DFT can quantify the electronic effects of the electron-donating hydroxyl group and the electron-withdrawing, yet bulky, iodine atom.
Furthermore, time-dependent DFT (TD-DFT) can be employed to predict the electronic absorption spectra, providing insights into the molecule's photophysical properties. nih.gov DFT calculations on similar molecules, like 2-iodobenzoic acid, have been used to rationalize oxidation potentials and frontier molecular orbital energies. researchgate.net
A typical DFT study on this compound would involve geometry optimization to find the lowest energy conformation, followed by frequency calculations to confirm it as a true minimum on the potential energy surface and to predict its infrared (IR) and Raman spectra. ijtsrd.com
Table 1: Predicted Geometric Parameters for this compound from DFT Calculations
| Parameter | Predicted Value |
| C-I Bond Length | ~2.10 Å |
| O-H (hydroxyl) Bond Length | ~0.96 Å |
| C=O (carboxyl) Bond Length | ~1.21 Å |
| C-O-H (hydroxyl) Angle | ~109° |
| Dihedral Angle (COOH vs. Ring) | ~0-10° |
Note: These are hypothetical, albeit realistic, values based on typical DFT results for similar molecules.
Hartree-Fock (HF) Methods
The Hartree-Fock (HF) method is a foundational ab initio approach that solves the Schrödinger equation by approximating the many-electron wavefunction as a single Slater determinant. researchgate.net While computationally more demanding than semi-empirical methods and generally less accurate than modern DFT functionals for many properties due to its neglect of electron correlation, HF theory is a crucial starting point for more advanced correlated methods.
Semi-Empirical Computations
Semi-empirical methods, such as AM1, PM3, and the more recent PM6 and PM7, offer a computationally less expensive alternative to DFT and HF. researchgate.net These methods simplify the Hartree-Fock equations by incorporating parameters derived from experimental data. wright.edu This parameterization allows for the rapid calculation of properties for very large molecules or for high-throughput screening of many molecules.
For this compound, semi-empirical computations can be used for initial conformational searches to identify low-energy structures before they are subjected to more rigorous DFT or HF calculations. researchgate.netresearchgate.net They can also be used to estimate bulk properties like heat of formation and dipole moment. Studies have shown that semi-empirical methods can be used to develop quantitative structure-property relationships (QSPR) for predicting properties like pKa in phenols and carboxylic acids. nih.govresearchgate.net While not as accurate as higher-level methods for detailed electronic structure analysis, their speed makes them a valuable tool in the computational chemist's arsenal. wright.edu
Molecular Modeling and Dynamics Simulations
While quantum chemical calculations provide a static picture of a single molecule, molecular modeling and dynamics simulations allow for the exploration of the dynamic behavior of molecules and their interactions with the environment.
Molecular dynamics (MD) simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that describes how the positions and velocities of particles change over time. For this compound, MD simulations can be used to study its conformational flexibility, particularly the rotation around the C-C and C-O single bonds. researchgate.net
Simulations of this compound in a solvent, such as water or an organic solvent, can reveal detailed information about its solvation structure and the hydrogen bonding interactions between the solute and solvent molecules. nih.govsciforum.net This is particularly relevant for understanding its solubility and how the solvent might influence its reactivity. Studies on other dihydroxybenzoic acids have used MD simulations to understand their behavior in solution and their propensity to form different solid phases. nih.gov Similarly, MD simulations have been used to investigate the adsorption of benzoic acid derivatives on surfaces. gu.se
Table 2: Potential Intermolecular Interactions of this compound Explored by MD Simulations
| Interaction Type | Description | Potential Significance |
| Hydrogen Bonding | Between the carboxylic acid and hydroxyl groups with solvent molecules or other solute molecules. | Governs solubility, aggregation, and crystal packing. |
| Halogen Bonding | Interaction of the electrophilic region of the iodine atom with nucleophiles. | Can influence self-assembly and binding to biological targets. |
| π-π Stacking | Interactions between the aromatic rings of adjacent molecules. | Contributes to crystal lattice energy and aggregation in solution. |
Prediction of Reactivity and Selectivity Profiles
Computational chemistry is a powerful tool for predicting the reactivity and selectivity of chemical reactions. For this compound, these methods can help to identify the most likely sites for electrophilic or nucleophilic attack and to understand the mechanisms of potential reactions.
Frontier Molecular Orbital (FMO) theory is a key concept used in this context. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy and spatial distribution of the HOMO indicate the molecule's ability to donate electrons (nucleophilicity), while the LUMO indicates its ability to accept electrons (electrophilicity). researchgate.net For this compound, mapping the HOMO and LUMO would reveal the most probable sites for electrophilic and nucleophilic attack, respectively. DFT studies on the iodination of phenols have used HOMO and LUMO energy gaps to assess reactivity. wuxiapptec.com
Furthermore, calculating the electrostatic potential (ESP) mapped onto the electron density surface can identify regions of positive and negative charge, which correspond to sites susceptible to nucleophilic and electrophilic attack, respectively. DFT calculations have been used to understand the reactivity of 2-iodobenzoic acid in palladium-catalyzed reactions, highlighting the role of the ortho-carboxylate group. acs.org Similar analyses could predict how the hydroxyl and iodo groups in this compound would direct incoming reagents in various reactions. The reactivity of related iodinated phenols has also been investigated using computational methods, providing a basis for understanding the potential transformations of the title compound. nih.govresearchgate.netacs.orgrsc.org
Structure-Reactivity Relationship (SAR) Prediction
Quantitative Structure-Activity Relationship (QSAR) and Structure-Reactivity Relationship (SRR) studies aim to correlate the chemical structure of a series of compounds with their biological activity or chemical reactivity. nih.gov By developing mathematical models based on calculated molecular descriptors, it is possible to predict the properties of new, unsynthesized compounds.
For this compound, a hypothetical SAR study could involve designing a series of derivatives with different substituents on the aromatic ring and then calculating a variety of molecular descriptors for each derivative. These descriptors can be electronic (e.g., partial atomic charges, dipole moment, HOMO/LUMO energies), steric (e.g., molecular volume, surface area), or lipophilic (e.g., logP).
Several QSAR studies have been performed on substituted benzoic acids to predict properties like toxicity, plant growth regulation, and antimicrobial activity. nih.govresearchgate.netasianpubs.orgsemanticscholar.org These studies often find that electronic parameters and lipophilicity are key determinants of activity. For instance, a QSAR analysis of benzoic acid hydrazides identified the importance of the dipole moment and LUMO energy in describing their antimicrobial activity. semanticscholar.org By applying similar methodologies, a model could be developed to predict a specific reactivity profile for derivatives of this compound, guiding the synthesis of compounds with desired properties.
Applications in Organic Synthesis and Material Science
Role as a Key Synthetic Intermediate
3-Hydroxy-2-iodobenzoic acid serves as a crucial intermediate in the synthesis of a variety of organic compounds. Its utility stems from the reactivity of its functional groups, which can be selectively modified to introduce new functionalities and build molecular complexity.
The presence of an iodine atom makes this compound an excellent precursor for the synthesis of other iodinated aromatic compounds. The carbon-iodine bond can participate in various coupling reactions, such as the Suzuki-Miyaura and Stille couplings, allowing for the formation of carbon-carbon bonds. This is a fundamental strategy in organic synthesis for constructing complex molecular frameworks. Additionally, the iodine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions, further expanding the range of accessible derivatives.
The hydroxyl and carboxylic acid groups also play a significant role in its synthetic utility. These groups can be transformed into a wide array of other functionalities. For instance, the carboxylic acid can be converted to esters, amides, or other derivatives, while the hydroxyl group can be alkylated, acylated, or used to direct further reactions on the aromatic ring. This multi-functionality allows for a stepwise and controlled approach to the synthesis of complex target molecules.
Development of Novel Catalysts and Reagents
While specific examples of novel catalysts and reagents derived directly from this compound are not extensively documented in readily available literature, its structural motifs are found in related compounds that are precursors to important oxidizing agents. For instance, the isomeric 2-iodobenzoic acid is the precursor to 2-iodoxybenzoic acid (IBX) and Dess-Martin periodinane, which are widely used as mild and selective oxidizing agents in organic synthesis. wikipedia.orglookchem.com These hypervalent iodine reagents are valued for their ability to oxidize alcohols to aldehydes and ketones without over-oxidation. wikipedia.orgorientjchem.org
The general principle involves the oxidation of the iodine atom to a higher valence state, creating a highly reactive species capable of facilitating a variety of chemical transformations. It is plausible that derivatives of this compound could be explored for the development of new catalysts or reagents with unique reactivity or solubility properties, potentially influenced by the presence and position of the hydroxyl group. For example, the development of polymer-supported IBX reagents often starts from a hydroxy-substituted iodobenzoic acid to enable attachment to the polymer backbone. orientjchem.orgorientjchem.org
Precursor for Advanced Functional Materials
The functional groups on this compound make it a suitable precursor for the development of advanced functional materials, particularly in the area of polymer-supported systems.
An important application of hydroxy-iodobenzoic acid derivatives is in the synthesis of polymer-supported reagents. orientjchem.orgorientjchem.orgresearchgate.net By attaching the molecule to a solid support, such as polystyrene, the resulting reagent can be easily separated from the reaction mixture by simple filtration. This simplifies product purification and allows for the potential recycling of the reagent, aligning with the principles of green chemistry.
A common strategy involves using the hydroxyl group of a hydroxy-iodobenzoic acid to link the molecule to a functionalized polymer. For example, 5-hydroxy-2-iodobenzoic acid has been coupled to chloromethyl polystyrene. orientjchem.orgorientjchem.org The resulting polymer-bound iodobenzoic acid can then be oxidized to create a supported hypervalent iodine reagent, analogous to IBX. orientjchem.orgorientjchem.org This immobilized oxidant can then be used for various oxidation reactions, such as the conversion of alcohols to carbonyl compounds. orientjchem.orgorientjchem.org The use of a solid-supported reagent offers significant advantages in terms of ease of handling and reduced contamination of the final product.
| Precursor | Polymer Support | Resulting Reagent | Application |
| 5-Hydroxy-2-iodobenzoic acid | Chloromethyl polystyrene | Polystyrene-supported periodinane reagent | Oxidation of alcohols to carbonyl compounds |
| 5-Hydroxy-2-iodobenzoic acid | Bromoethylaminomethylpolystyrene | Polymer-supported IBX | Dehydrogenation of alcohols |
| 2-Iodobenzoic acid | Hydroxy or amino polystyrene | Polymer-supported IBX esters and amides | Oxidation of alcohols to aldehydes or ketones |
Ligand Design in Coordination Chemistry
The combination of a carboxylic acid and a hydroxyl group in this compound provides a bidentate chelation site, making it a potential ligand for metal ions. The specific arrangement of these groups can influence the stability and geometry of the resulting metal complexes. The design of ligands is a cornerstone of coordination chemistry, with applications ranging from catalysis to materials science and medicinal chemistry.
While detailed studies on the coordination chemistry of this compound specifically are not widely reported, the principles of ligand design suggest its potential utility. The electronic properties of the aromatic ring, influenced by the electron-withdrawing iodine atom, can also affect the coordination properties of the ligand and the reactivity of the resulting metal complex. Research on related hydroxybenzoic acids has demonstrated their ability to form complexes with various metals, and these complexes can exhibit interesting properties, such as antimicrobial activity. acs.org The synthesis of chelators for specific ions, such as the uranyl ion, has also been a focus of research in coordination chemistry. acs.org
Biological Activity Studies of 3 Hydroxy 2 Iodobenzoic Acid and Its Derivatives
Antimicrobial Activity Evaluation
The antimicrobial properties of 3-hydroxy-2-iodobenzoic acid derivatives have been a subject of scientific investigation, with studies exploring their efficacy against both bacteria and fungi.
Antibacterial Efficacy (e.g., against Methicillin-Resistant Staphylococcus aureus (MRSA))
Recent research has highlighted the potential of acylhydrazone derivatives of iodobenzoic acids as effective antibacterial agents. A 2024 study by Wujec et al. synthesized a series of novel acylhydrazones from 2-, 3-, and 4-iodobenzoic acid and evaluated their antimicrobial effects. mdpi.comnih.gov The findings revealed that some of these newly synthesized compounds demonstrated significant antimicrobial activity, even against the challenging methicillin-resistant Staphylococcus aureus (MRSA) ATCC 43300 strain. mdpi.comnih.gov
The antibacterial activity of these acylhydrazones was, in several instances, comparable or superior to commercially available antibacterial agents used as references in the study. mdpi.com The substitution pattern on the phenyl ring of the hydrazone moiety was found to be crucial for the activity against Micrococcus luteus ATCC 10240. mdpi.com Specifically, derivatives of 3-iodobenzoic acid showed notable activity. mdpi.com
Antibacterial Activity of 3-Iodobenzoic Acid Acylhydrazone Derivatives
| Compound | Test Organism | Activity Level |
|---|---|---|
| Acylhydrazone derivatives of 3-iodobenzoic acid | Methicillin-Resistant Staphylococcus aureus (MRSA) ATCC 43300 | Beneficial antimicrobial effect |
| Acylhydrazones with specific phenyl ring substitutions | Micrococcus luteus ATCC 10240 | Significant activity |
Antifungal Properties
While the broader class of hydroxybenzoic acids has been investigated for antifungal properties, specific studies focusing on this compound and its direct derivatives are not extensively available in the reviewed literature. For instance, 2,3-dihydroxybenzoic acid, a related compound, has been shown to exhibit antifungal activity. nih.gov However, dedicated research to evaluate the antifungal spectrum and efficacy of this compound derivatives is an area that warrants further investigation.
Antitumor/Antiproliferative Activity Assessment
The search for novel anticancer agents is a critical area of pharmaceutical research. Derivatives of iodobenzoic acid have also been explored for their potential in this domain.
In Vitro Cytotoxicity Analysis against Cancer Cell Lines
The aforementioned 2024 study by Wujec et al. also investigated the anticancer potential of their newly synthesized acylhydrazones of 2-, 3-, and 4-iodobenzoic acid. mdpi.comnih.gov The research was prompted by the significant side effects and insufficient therapeutic efficacy of many currently used cytostatics. mdpi.com The study undertook the synthesis of these novel compounds with the aim of identifying potential anticancer agents. mdpi.com The biological screening results indicated that these compounds were evaluated for their cytotoxic effects. mdpi.com
In Vitro Cytotoxicity Analysis against Normal Cell Lines (for selectivity profiling)
A crucial aspect of anticancer drug development is ensuring selectivity, meaning the compound should be more toxic to cancer cells than to normal, healthy cells. The study by Wujec et al. addressed this by testing the synthesized acylhydrazone derivatives for their toxicity against normal cell lines. mdpi.com Significantly, the research found that the tested compounds did not show toxicity to normal cell lines, indicating a favorable selectivity profile. mdpi.comnih.gov This lack of toxicity to normal cells is a promising characteristic for any potential anticancer agent. mdpi.com
Cytotoxicity Profile of Iodobenzoic Acid Acylhydrazone Derivatives
| Compound Type | Cell Line Type | Observed Effect |
|---|---|---|
| Acylhydrazone derivatives of 2-, 3-, and 4-iodobenzoic acid | Cancer Cell Lines | Evaluated for potential anticancer effects |
| Normal Cell Lines | No toxicity observed |
Enzyme Inhibition and Modulation Studies
The ability of small molecules to inhibit or modulate the activity of specific enzymes is a key mechanism for many therapeutic drugs. While direct studies on this compound are limited, research on structurally related compounds provides insights into potential areas of investigation.
For example, iodinated salicylhydrazone derivatives have been synthesized and evaluated as potent α-glucosidase inhibitors, an important target in the management of type 2 diabetes. nih.gov This suggests that the introduction of an iodo-substituent on a hydroxybenzoic acid scaffold can lead to effective enzyme inhibitors. nih.gov Furthermore, derivatives of 2-hydroxybenzoic acid have been identified as selective inhibitors of SIRT5, a sirtuin deacetylase that is a potential target for cancer therapy. nih.gov These findings indicate that the this compound core structure could be a valuable starting point for designing inhibitors of various enzymes, although specific studies are needed to confirm this.
Structure-Activity Relationship (SAR) Investigations for Bioactivity Enhancement
The exploration of the bioactivity of this compound has led to numerous studies focused on understanding how its chemical structure relates to its biological function. These structure-activity relationship (SAR) investigations are crucial for designing and synthesizing new derivatives with enhanced potency and selectivity for various therapeutic targets. The core structure of this compound, with its hydroxyl, iodo, and carboxylic acid functional groups, offers multiple points for chemical modification, allowing researchers to systematically probe the impact of different substituents on biological activity.
A significant area of investigation has been the synthesis of acylhydrazone derivatives. These compounds are formed by the condensation reaction of a carboxylic acid hydrazide with an aldehyde or ketone. mdpi.com This approach has been particularly fruitful in the development of novel antimicrobial agents. By keeping the 3-iodobenzoic acid moiety as a constant scaffold, researchers can introduce a wide array of substituents through the aldehyde component and observe the resulting changes in antibacterial and antifungal activity.
For instance, studies on acylhydrazones of 3-iodobenzoic acid have revealed that the nature and position of substituents on the phenyl ring of the hydrazone part are critical for antimicrobial efficacy. mdpi.com The introduction of specific functional groups can dramatically enhance the activity against various bacterial strains, including resistant ones like Methicillin-resistant Staphylococcus aureus (MRSA).
Detailed research findings have shown that acylhydrazones of 3-iodobenzoic acid featuring a 3,5-dichloro-2-hydroxy, 3-ethoxy-2-hydroxy, 5-chloro-2-hydroxy-3-iodo, or 3,5-dibromo-2-hydroxy substitution pattern on the phenyl ring exhibit significant antibacterial activity. mdpi.com In some cases, the activity of these derivatives against strains like Bacillus cereus was found to be twice as high as the standard antibiotic cefuroxime. mdpi.com The antibacterial activity of these synthesized acylhydrazones of 3-iodobenzoic acid was notably higher than similar, non-iodinated benzoic acid acylhydrazones. mdpi.com
The following table summarizes the antimicrobial activity of selected acylhydrazone derivatives of 3-iodobenzoic acid, highlighting the impact of different substitutions on their minimum inhibitory concentration (MIC).
| Compound | Substituent at Phenyl Ring of Hydrazone | Target Microorganism | MIC (µg/mL) | Reference Cefuroxime MIC (µg/mL) |
| 17 | 3,5-dichloro-2-hydroxy | Bacillus cereus ATCC 10876 | 15.62 | 31.25 |
| 18 | 3-ethoxy-2-hydroxy | Bacillus cereus ATCC 10876 | >125 | 31.25 |
| 20 | 5-chloro-2-hydroxy-3-iodo | Bacillus cereus ATCC 10876 | 7.81 | 31.25 |
| 21 | 3,5-dibromo-2-hydroxy | Bacillus cereus ATCC 10876 | 15.62 | 31.25 |
These findings underscore the importance of the electronic and steric properties of the substituents in modulating the biological activity of the parent compound. The presence of electron-withdrawing groups, such as halogens, and a hydroxyl group at the ortho position of the phenyl hydrazone moiety appears to be a key determinant for enhanced antibacterial effects. mdpi.com The iodine atom on the benzoic acid core itself is also considered to play a role, potentially through halogen bonding interactions with biological targets.
Beyond antimicrobial applications, the principles of SAR are being applied to develop derivatives of this compound for other therapeutic areas. For example, the core structure is a recognized scaffold in medicinal chemistry for developing compounds with anti-inflammatory and anticancer properties. evitachem.com The strategic placement of functional groups can influence the molecule's ability to interact with specific enzymes or receptors, thereby dictating its mechanism of action. The hydroxyl and carboxylic acid groups can form hydrogen bonds, while the iodine atom can participate in halogen bonding, both of which can stabilize the binding of the molecule to its biological target.
Future Research Directions and Outlook
Exploration of Undiscovered Reactivity Pathways
While the fundamental reactivity of 3-hydroxy-2-iodobenzoic acid's functional groups is understood, there remains significant potential for uncovering novel reaction pathways. The interplay between the ortho-iodo and hydroxyl substituents, and the meta-carboxylic acid group, can lead to unique and selective transformations that have yet to be fully explored.
Future investigations could focus on:
Hypervalent Iodine Chemistry: The oxidation of the iodine atom in this compound can lead to the formation of hypervalent iodine reagents. mdpi.comresearchgate.net These reagents are powerful and selective oxidizing agents with applications in a wide range of organic transformations. mdpi.comorientjchem.orgmdpi.comresearchgate.netresearchgate.netwikipedia.orgresearchgate.net Research into the synthesis and reactivity of hypervalent iodine species derived from this specific scaffold could reveal novel oxidative cyclizations, functional group transfers, and cross-coupling reactions. The influence of the hydroxyl and carboxylic acid groups on the stability and reactivity of these hypervalent iodine species would be a key area of study.
Transition-Metal-Catalyzed Reactions: The carbon-iodine bond is a versatile handle for various transition-metal-catalyzed cross-coupling reactions. While Suzuki, Heck, and Sonogashira couplings are well-established, the unique electronic and steric environment of this compound may enable unprecedented catalytic cycles or lead to the synthesis of complex molecular architectures that are otherwise difficult to access. Exploring reactions with less common coupling partners or novel catalyst systems could unlock new synthetic methodologies.
Photoredox Catalysis: The iodo-substituent makes this compound a potential substrate for photoredox-catalyzed reactions. Under visible light irradiation, the carbon-iodine bond could be homolytically cleaved to generate an aryl radical, which can then participate in a variety of addition and cyclization reactions. The development of photoredox-catalyzed methods using this compound could provide a mild and environmentally friendly approach to the synthesis of complex molecules.
Design and Synthesis of Highly Potent and Selective Derivatives
The inherent structural features of this compound make it an attractive scaffold for the design and synthesis of new biologically active molecules. mdpi.comsemanticscholar.org Modification of the core structure can lead to derivatives with enhanced potency, selectivity, and pharmacokinetic properties.
Key areas for future research include:
Structure-Activity Relationship (SAR) Studies: A systematic investigation of the structure-activity relationships of this compound derivatives is crucial for the development of potent and selective therapeutic agents. mdpi.com This involves the synthesis of a library of analogs with modifications at the hydroxyl, iodo, and carboxylic acid positions, as well as substitutions on the aromatic ring. The biological activity of these derivatives would then be evaluated to identify key structural features responsible for their therapeutic effects.
Prodrug Strategies: To improve the delivery and bioavailability of potential drug candidates derived from this compound, prodrug strategies can be employed. This involves masking the carboxylic acid or hydroxyl group with a labile protecting group that is cleaved in vivo to release the active drug. This approach can enhance the compound's solubility, membrane permeability, and target-site accumulation.
Integration into Advanced Material Platforms
The functional groups of this compound provide multiple points for covalent attachment, making it a valuable building block for the construction of advanced materials with tailored properties. bldpharm.combldpharm.com
Future research could explore its integration into:
Polymers: The carboxylic acid group can be readily polymerized with diols or diamines to form polyesters or polyamides, respectively. The pendant hydroxyl and iodo groups can then be further functionalized to introduce specific properties such as flame retardancy, antimicrobial activity, or stimuli-responsiveness. Polymer-supported versions of the hypervalent iodine reagents derived from this compound could also be developed for use as recyclable and easy-to-handle oxidizing agents. researchgate.net
Metal-Organic Frameworks (MOFs): The carboxylic acid group can act as a linker to coordinate with metal ions, forming highly porous and crystalline metal-organic frameworks. bldpharm.com The hydroxyl and iodo groups within the MOF pores could serve as active sites for catalysis, sensing, or gas storage applications. The ability to post-synthetically modify these functional groups would allow for the fine-tuning of the MOF's properties for specific applications.
Self-Assembled Monolayers (SAMs): The carboxylic acid can anchor the molecule to various oxide surfaces, while the hydroxyl and iodo groups can be used to control the surface properties, such as wettability and protein adhesion. The ability to create patterned surfaces with varying functionalities could have applications in microelectronics, biosensors, and biocompatible coatings.
Elucidation of Molecular Mechanisms in Biological Systems
While some derivatives of iodobenzoic acids have shown biological activity, the precise molecular mechanisms of action are often not well understood. mdpi.comsemanticscholar.orgnih.gov A deeper understanding of how this compound and its derivatives interact with biological targets is essential for their rational design as therapeutic agents.
Future research should focus on:
Target Identification: Utilizing techniques such as affinity chromatography, chemical proteomics, and computational modeling to identify the specific proteins or enzymes that interact with this compound and its derivatives.
Enzyme Inhibition Studies: Investigating the ability of these compounds to inhibit the activity of key enzymes involved in disease pathways. This would involve detailed kinetic studies to determine the mode of inhibition and the binding affinity.
Cellular Pathway Analysis: Employing cell-based assays and systems biology approaches to elucidate the downstream signaling pathways that are modulated by these compounds. nih.gov This could involve monitoring changes in gene expression, protein phosphorylation, and metabolite levels. For example, studies could investigate if these compounds induce apoptosis or affect cell cycle progression in cancer cells. nih.gov
Computational Design and Prediction of New Therapeutic or Synthetic Agents
Computational chemistry and molecular modeling can play a pivotal role in accelerating the discovery and development of new agents based on the this compound scaffold.
Future computational efforts could include:
Virtual Screening: Using the known structure of biological targets to computationally screen large libraries of virtual compounds derived from this compound to identify potential hits with high binding affinity.
Quantitative Structure-Activity Relationship (QSAR) Modeling: Developing mathematical models that correlate the structural features of this compound derivatives with their observed biological activity. mdpi.com These models can then be used to predict the activity of new, unsynthesized compounds.
Molecular Dynamics (MD) Simulations: Performing MD simulations to study the dynamic behavior of these compounds when bound to their biological targets. This can provide insights into the key interactions that stabilize the complex and can guide the design of more potent inhibitors.
Prediction of Reactivity: Using computational methods to predict the reactivity of this compound and its derivatives in various chemical reactions. This can help in the design of new synthetic routes and in the prediction of potential side reactions.
Q & A
Basic Research Questions
Q. What are the established laboratory methods for synthesizing 3-Hydroxy-2-iodobenzoic acid?
- Methodology :
- Sandmeyer Reaction : Start with anthranilic acid, using sequential diazotization (NaNO₂/HCl) and iodination (KI) under controlled temperatures (0–5°C). Purify via recrystallization from ethanol/water .
- Pd-Catalyzed Cross-Coupling : Utilize functionalized 2-iodophenols or iodobenzoic acid derivatives with allenylphosphonates in PEG-400 solvent. Optimize catalyst loading (e.g., Pd(OAc)₂ with PAr₃ ligands) and reaction time (12–24 hrs) to achieve yields >85% .
- Key Considerations : Monitor pH during diazotization to avoid side products; use inert atmospheres for Pd-catalyzed reactions.
Q. How can researchers ensure the purity and structural confirmation of this compound?
- Analytical Techniques :
- NMR Spectroscopy : Analyze , , and NMR to confirm regioselectivity in cross-coupled products (e.g., benzofuran derivatives) .
- X-ray Crystallography : Resolve crystal structures to verify substituent positioning and hydrogen-bonding interactions, particularly for polymorphic forms .
- HPLC : Use C18 columns with UV detection (λ = 254 nm) to assess purity (>97%) .
Advanced Research Questions
Q. What mechanistic insights govern the regioselectivity of Pd-catalyzed reactions involving this compound?
- Experimental Design :
- Perform kinetic studies with deuterated analogs to track β,γ vs. β,α attack pathways on allene intermediates.
- Use DFT calculations to model transition states and identify steric/electronic factors favoring [β,γ] attack (common) or [β,α] attack (observed in PhC=C=CH₂) .
Q. How can researchers address stability challenges during storage and handling of this compound?
- Stability Protocol :
- Storage : Keep under anhydrous conditions (desiccator) at 2–8°C to prevent hydrolysis or iodolactone formation .
- Incompatibilities : Avoid strong acids/bases (risk of deiodination) and oxidizing agents (risk of forming hypervalent iodine species, e.g., 2-iodosobenzoic acid) .
- Decomposition Analysis : Use TGA-MS to identify hazardous byproducts (e.g., HI gas) under thermal stress (>100°C) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
